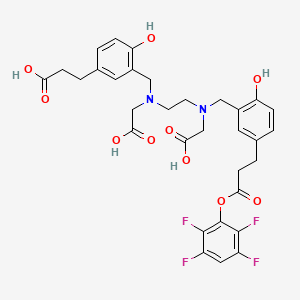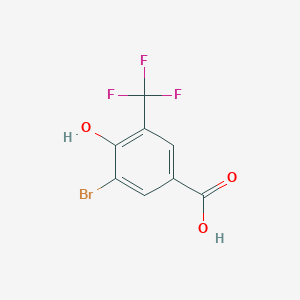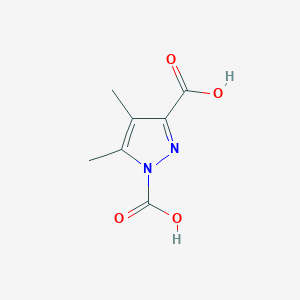
4-Bromo-5-ethoxy-2-ethyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-ethoxy-2-ethyloxazole is an organic compound with the molecular formula C7H10BrNO2 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-2-ethyloxazole typically involves the bromination of 5-ethoxy-2-ethyloxazole. One common method includes the following steps:
Starting Material: 5-ethoxy-2-ethyloxazole.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-ethoxy-2-ethyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-5-ethoxy-2-ethyloxazole or 4-thiocyanato-5-ethoxy-2-ethyloxazole.
Oxidation: Formation of 5-ethoxy-2-ethyloxazole-4-carboxylic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyldihydrooxazole.
Applications De Recherche Scientifique
4-Bromo-5-ethoxy-2-ethyloxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Bromo-5-ethoxy-2-ethyloxazole exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-methoxy-2-ethyloxazole: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-5-ethoxy-2-methyloxazole: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-5-ethoxy-2-ethyloxazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-5-ethoxy-2-ethyloxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and ethoxy groups provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H10BrNO2 |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
4-bromo-5-ethoxy-2-ethyl-1,3-oxazole |
InChI |
InChI=1S/C7H10BrNO2/c1-3-5-9-6(8)7(11-5)10-4-2/h3-4H2,1-2H3 |
Clé InChI |
STRXMTFMMPWPTF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(O1)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)



![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)

